molecular formula C13H11Cl3F2O4 B6330373 2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate CAS No. 132992-21-3

2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate

Cat. No.: B6330373
CAS No.: 132992-21-3
M. Wt: 375.6 g/mol
InChI Key: ZIHBQJNZZKYJKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate is a synthetic organic compound characterized by the presence of trichloro and difluoro substituents on a phenyl ring, attached to a diethyl malonate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate typically involves the reaction of 2,4,6-trichloro-3,5-difluorophenyl hydrazine with diethyl malonate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalyst like concentrated hydrochloric acid to facilitate the reaction . The mixture is refluxed for a specific duration, followed by purification steps such as crystallization to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate can undergo various chemical reactions, including:

    Substitution Reactions: The trichloro and difluoro groups on the phenyl ring can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide.

    Oxidation and Reduction Reactions: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted phenyl derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.

Scientific Research Applications

2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate involves its interaction with specific molecular targets and pathways. The trichloro and difluoro substituents on the phenyl ring can influence the compound’s reactivity and binding affinity to various biological targets. These interactions can modulate cellular processes and pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,4,6-Trichloro-3,5-difluorophenyl hydrazine
  • 2,4,6-Trichloro-3,5-difluoropyridine

Uniqueness

2-(2,4,6-Trichloro-3,5-difluorophenyl)-diethyl malonate is unique due to the presence of both trichloro and difluoro substituents on the phenyl ring, combined with the diethyl malonate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

diethyl 2-(2,4,6-trichloro-3,5-difluorophenyl)propanedioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl3F2O4/c1-3-21-12(19)6(13(20)22-4-2)5-7(14)10(17)9(16)11(18)8(5)15/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHBQJNZZKYJKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=C(C(=C(C(=C1Cl)F)Cl)F)Cl)C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl3F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.